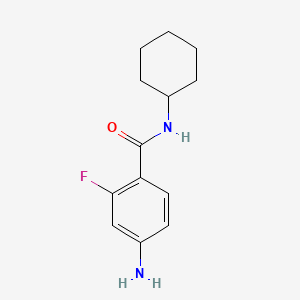
4-amino-N-cyclohexyl-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-cyclohexyl-2-fluorobenzamide is an organic compound with the molecular formula C13H17FN2O It is a derivative of benzamide, featuring an amino group, a cyclohexyl group, and a fluorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclohexyl-2-fluorobenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine at the 4-position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the cyano group is hydrolyzed to form 4-amino-2-fluorobenzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
4-amino-N-cyclohexyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-amino-N-cyclohexyl-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-amino-N-cyclohexyl-2-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
4-amino-2-fluorobenzamide: A closely related compound with similar chemical properties but lacking the cyclohexyl group.
2-amino-4-fluorobenzamide: Another similar compound with the amino and fluorine groups in different positions on the benzene ring.
Uniqueness
4-amino-N-cyclohexyl-2-fluorobenzamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC名 |
4-amino-N-cyclohexyl-2-fluorobenzamide |
InChI |
InChI=1S/C13H17FN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |
InChIキー |
DHAWCPMLRGQUAD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


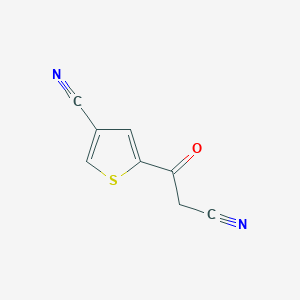
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

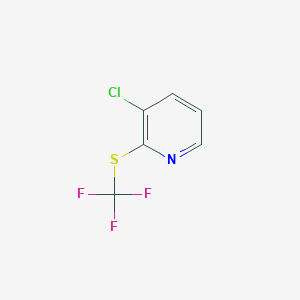

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
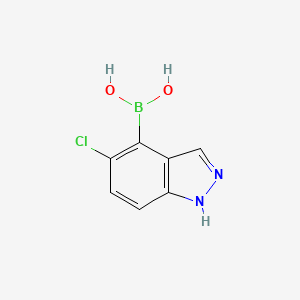
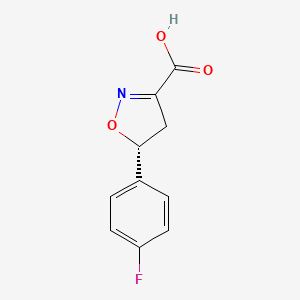
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)
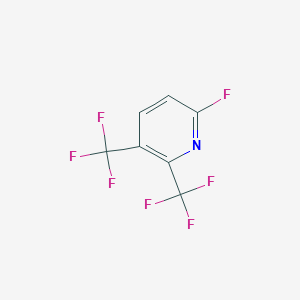
![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
